Gatifloxacin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

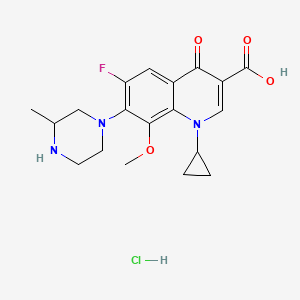

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gatifloxacin Hydrochloride: A Technical Guide to Physicochemical Properties for Researchers

This in-depth guide provides a comprehensive overview of the core physicochemical properties of gatifloxacin hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Core Physicochemical Properties

This compound is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent.[1][2] Its hydrochloride salt form is often utilized in pharmaceutical formulations. The key physicochemical characteristics are summarized below.

Table 1: Summary of Gatifloxacin and this compound Physicochemical Data

| Property | Value | Compound Form |

| Molecular Formula | C₁₉H₂₂FN₃O₄[3] | Gatifloxacin (Free Base) |

| C₁₉H₂₃ClFN₃O₄[4] | This compound | |

| Molecular Weight | 375.4 g/mol [3][5] | Gatifloxacin (Free Base) |

| 411.9 g/mol [4] | This compound | |

| Appearance | White to pale yellow crystalline powder[2][6] | Gatifloxacin Sesquihydrate |

| Melting Point | 182-185 °C[1][3] (Gatifloxacin); Approx. 183°C (Gatifloxacin Sesquihydrate)[6]; 162°C (Form not specified)[7] | Gatifloxacin / Sesquihydrate |

| pKa (Dissociation Constants) | Acidic pKa: 6.0; Basic pKa: 8.74, 9.4[3] | Gatifloxacin |

| LogP (Octanol/Water) | 2.6[1][3] | Gatifloxacin |

| Solubility | Water: ≥14.8 mg/mL (with ultrasonic)[8], 20 mg/mL[9]. Solubility is pH-dependent[6]. | This compound |

| DMSO: Insoluble[8], ~1 mg/mL[5] | Gatifloxacin / Hydrochloride | |

| Ethanol: Insoluble[8], Slightly soluble[6] | Gatifloxacin / Hydrochloride | |

| DMF: ~10 mg/mL[5] | Gatifloxacin | |

| Aqueous Buffers: Sparingly soluble. For maximum solubility, dissolve in DMF first[5]. 60 mg/mL at pH 4[1][3]. | Gatifloxacin | |

| UV-Vis Spectroscopy (λmax) | 286 nm (in pH 7.4 phosphate buffer)[10], 292 nm (in pH 1.2 HCl)[10], 295 nm (in methanol)[11], 216, 234, 297, 325, 334 nm[5] | Gatifloxacin |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following protocols are based on standard pharmaceutical analysis techniques.

This widely accepted method measures the thermodynamic equilibrium solubility of a compound in a specific medium.[12]

-

Preparation: Prepare buffers for the desired pH range (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) at a constant temperature, typically 37 ± 1 °C.[13]

-

Addition of Compound: Add an excess amount of this compound to a stoppered flask or vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is reached.[12]

-

Equilibration: Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.[12][13]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the chosen filter does not adsorb the drug.

-

Quantification: Accurately dilute the resulting supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]

-

Replication: The experiment should be performed at a minimum of three replicates for each pH condition to ensure reliability.[13]

Potentiometric titration is a precise method for determining the dissociation constants of ionizable drugs.[14]

-

System Calibration: Calibrate a pH meter/potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ion-strength-adjusted water or a water-methanol mixture for less soluble compounds) to a known concentration (e.g., 1 mM).[15][16] Maintain constant ionic strength using a salt solution like 0.15 M KCl.[15]

-

Titration: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

-

For determining both acidic and basic pKa's, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[15]

-

Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH value after each addition has stabilized.[15] Continue the titration until a high pH (e.g., pH 12) is reached.[15]

-

Data Analysis: Plot the pH readings against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (inflection points) on the titration curve.[15] Perform multiple titrations for accuracy.[15]

DSC is used to study the thermal properties of a substance, such as melting point and polymorphism, and to assess drug-excipient compatibility.[17][18]

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen (e.g., at a flow rate of 25 mL/min), to provide a controlled atmosphere.[17]

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 °C to 200 °C).[17]

-

Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The resulting thermogram plots heat flow against temperature. A sharp endothermic peak corresponds to the melting point of the crystalline substance.[17] The presence of multiple peaks or shifts in peak temperature when mixed with excipients can indicate polymorphism or interactions.[19]

Visualized Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex processes and relationships relevant to this compound research.

Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][20][21] This dual-targeting mechanism disrupts critical DNA processes, leading to bacterial cell death.[20]

Caption: Gatifloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.

The shake-flask method is a standard protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 160738-57-8 [chemicalbook.com]

- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C19H23ClFN3O4 | CID 17956339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Gatifloxacin CAS#: 112811-59-3 [m.chemicalbook.com]

- 8. apexbt.com [apexbt.com]

- 9. glpbio.com [glpbio.com]

- 10. New, simple and validated UV-spectrophotometric methods for the estimation of gatifloxacin in bulk and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. rjptonline.org [rjptonline.org]

- 18. US20060258674A1 - Novel crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

- 21. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

Gatifloxacin Hydrochloride: A Technical Guide on its Mechanism of Action Against Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting capability, enhanced by its chemical structure, is crucial for its efficacy against bacterial strains that have developed resistance to other fluoroquinolones. This guide provides an in-depth technical overview of gatifloxacin's mechanism of action, with a particular focus on its activity against resistant bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Gatifloxacin's bactericidal effect stems from its ability to interrupt bacterial DNA replication, transcription, repair, and recombination by targeting DNA gyrase and topoisomerase IV.[1] These enzymes are vital for maintaining the proper topology of bacterial DNA.

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription.[2] Gatifloxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA strands have been cleaved.[2] This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[2]

-

Topoisomerase IV: This enzyme plays a critical role in the segregation of replicated daughter chromosomes.[2] It decatenates the interlinked circular DNA molecules, ensuring that each daughter cell receives a complete chromosome.[2] Gatifloxacin interacts with the ParC (GrlA in S. aureus) and ParE (GrlB in S. aureus) subunits of topoisomerase IV, inhibiting its decatenating activity.[3][4] This results in the failure of chromosomal segregation and subsequent cell division.[2]

The C-8-methoxy group on the gatifloxacin molecule enhances its activity against these topoisomerases, contributing to its potent antibacterial effects.[5][6]

Overcoming Resistance: The Gatifloxacin Advantage

Bacterial resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][7] These mutations reduce the binding affinity of the antibiotic to its target enzymes.[2]

Gatifloxacin's 8-methoxy substituent plays a pivotal role in its activity against resistant strains.[8] This chemical feature enhances its inhibitory activity, particularly against mutated DNA gyrase.[5][6] Consequently, for many bacterial species, including Staphylococcus aureus, mutations in both topoisomerase IV and DNA gyrase are required to confer clinically significant resistance to gatifloxacin.[3][8] This is in contrast to older fluoroquinolones where a single mutation can lead to resistance.

Furthermore, gatifloxacin has been shown to be less affected by efflux pumps, another common mechanism of bacterial resistance where the antibiotic is actively transported out of the cell.[3][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 3. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crstoday.com [crstoday.com]

- 5. Gatifloxacin Activity against Quinolone-Resistant Gyrase: Allele-Specific Enhancement of Bacteriostatic and Bactericidal Activities by the C-8-Methoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gatifloxacin activity against quinolone-resistant gyrase: allele-specific enhancement of bacteriostatic and bactericidal activities by the C-8-methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

- 8. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Gatifloxacin Hydrochloride: A Comprehensive Technical Guide to its Crystalline Structures and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits a complex solid-state chemistry characterized by the existence of multiple crystalline forms, including polymorphs, pseudopolymorphs (hydrates and solvates), and their corresponding hydrochloride salts. The specific crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, thereby influencing its therapeutic efficacy and manufacturability. This technical guide provides an in-depth analysis of the known crystalline structures and polymorphic forms of gatifloxacin and its hydrochloride salt. It consolidates crystallographic and thermal analysis data from various sources into structured tables for ease of comparison and presents detailed experimental protocols for the preparation and characterization of these forms. Furthermore, this guide illustrates the relationships between different polymorphic forms and the factors influencing their interconversion through a logical workflow diagram. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with gatifloxacin.

Introduction

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry. Different polymorphs of the same drug can exhibit distinct physical and chemical properties, which can have profound implications for drug development, processing, and performance. Gatifloxacin, with its multifaceted molecular structure, is prone to forming a variety of solid-state forms. Understanding and controlling the crystallization process to consistently produce the desired polymorph is a critical aspect of quality control and regulatory compliance.

This whitepaper synthesizes the available scientific and patent literature on the crystal structure and polymorphism of gatifloxacin and its hydrochloride salt. It aims to provide a centralized and technically detailed resource for scientists engaged in the research and development of gatifloxacin-based pharmaceutical products.

Crystalline Forms of Gatifloxacin and Gatifloxacin Hydrochloride

Numerous crystalline forms of gatifloxacin and its salts have been identified and characterized. These forms are typically designated by letters or Roman numerals in the literature. The following sections summarize the key characterization data for the most prominent polymorphic and pseudopolymorphic forms.

Anhydrous Crystalline Forms

Anhydrous forms of gatifloxacin are of significant interest due to their potential for improved stability over hydrated forms.

Table 1: X-ray Powder Diffraction Data for Anhydrous Gatifloxacin Polymorphs

| Form | Characteristic 2θ Peaks (±0.2°) | Reference |

| Form I | Not explicitly detailed in the provided search results. | [1] |

| Form II | Not explicitly detailed in the provided search results. | [1] |

| Form C | 7.2, 10.8, 15.8, 21.8, 26.2 | [2] |

| Form G | 17.2, 17.6 | [3] |

| Form X | 13.4, 14.8, 17.6, 19.6, 20.0 | [4] |

| Form Y | 13.9, 14.8, 16.1 | [4] |

| Form R | 6.7, 13.2, 15.2 | [4] |

Table 2: Thermal Analysis Data for Anhydrous Gatifloxacin Polymorphs

| Form | DSC Endothermic Peak (°C) | TGA Data | Reference |

| Form I | 188.35 | Weight loss of 0.6% up to 250°C | [1] |

| Form II | 187.71 | Not specified | [1] |

| Form C | 173 and 177 | Not specified | [2] |

| Form G | Not specified | Not specified | [3] |

| Form X | 99, 122, 135, 140 | Not specified | [4] |

| Form Y | 92 and 188 | Not specified | [4] |

| Form R | Not specified | Not specified | [4] |

Hydrated and Solvated Crystalline Forms (Pseudopolymorphs)

Gatifloxacin readily forms hydrates and solvates, which can have different stability profiles compared to the anhydrous forms.

Table 3: X-ray Powder Diffraction Data for Gatifloxacin Pseudopolymorphs

| Form | Characteristic 2θ Peaks (±0.2°) | Reference |

| Form A | 6.4, 12.8, 16.4, 17.3, 19.4 | [2][3] |

| Form D | 8.2, 14.4, 19.0, 21.4, 21.9, 23.1 | [2] |

| Form F | 8.0, 14.2, 18.7, 21.8, 23.0 | [3] |

| Form H (Toluene Solvate) | 6.6, 13.2, 19.6, 19.9 | [3] |

| Form I | 6.5, 7.1, 12.8, 17.2, 19.3, 21.0 | [3] |

| Form J | 6.7, 11.3, 13.8, 16.4 | [5] |

| Form T1 | 7.4, 8.9, 9.6, 11.4, 12.2, 12.9, 14.1, 21.2, 21.8, 24.1, 26.0 | [5] |

| Form CY | 5.2, 11.2, 11.5, 14.3, 22.2 | [4] |

| Form CZ (DMSO Solvate) | 6.6, 7.2, 13.2, 17.6, 19.8, 23.0 | [4] |

| Form X (Methanol Solvate) | 7.8, 11.8, 13.7, 17.7, 19.8, 20.6, 26.0 | [6] |

| Form Y (Methanol Solvate) | 5.1, 6.2, 7.8, 9.1, 9.8, 10.4, 12.9, 13.6, 14.3, 17.3, 17.7, 18.3, 18.8, 19.6, 20.7, 21.1, 23.4, 23.9, 24.4, 25.4, 25.9, 26.6 | [6] |

| Form Z (Methanol Solvate) | 7.3, 8.7, 9.5, 11.2, 12.1, 12.8, 14.0, 14.8, 15.3, 16.0, 19.2, 21.0, 21.6, 23.2, 24.0, 24.4, 25.9, 26.6 | [6] |

Table 4: Thermal Analysis Data for Gatifloxacin Pseudopolymorphs

| Form | DSC Endothermic Peak (°C) | TGA Loss on Drying (LOD) | Reference |

| Form A | Not specified | Up to 65% | [2][3] |

| Form D | Not specified | ~13 wt% | [2] |

| Form F | Not specified | Not specified | [3] |

| Form H (Toluene Solvate) | Not specified | Not specified | [3] |

| Form I | Not specified | Not specified | [3] |

| Form J | Not specified | Not specified | [5] |

| Form T1 | Not specified | Not specified | [5] |

| Form CY | ~178 | Not specified | [4] |

| Form CZ (DMSO Solvate) | ~122 | ~30 wt% | [4] |

| Form X (Methanol Solvate) | ~107 and ~191 | 2-5% | [6] |

| Form Y (Methanol Solvate) | ~112 and ~186 | 2-5% | [6] |

| Form Z (Methanol Solvate) | ~104 and ~181 | 2-5% | [6] |

Experimental Protocols

The preparation of a specific polymorphic form of gatifloxacin is highly dependent on the experimental conditions. The following sections detail the methodologies cited for the synthesis and characterization of various crystalline forms.

Preparation of Anhydrous Crystalline Forms

-

Form II: Prepared by the azeotropic removal of water from a hydrated form of gatifloxacin at reflux temperature using an aliphatic hydrocarbon solvent such as toluene or cyclohexane. The process involves suspending gatifloxacin hydrate in the solvent, heating to reflux to remove water, followed by cooling to induce crystallization. The resulting solid is then filtered and dried.[1]

Preparation of Hydrated and Solvated Crystalline Forms

-

Form A: Can be prepared by slurrying gatifloxacin in isopropanol at ambient temperature.[2][3]

-

Form C: Can be obtained by heating either Form B or Form I at approximately 40°C to 70°C for 25 to 48 hours.[2][3]

-

Form G: Can be prepared by drying either Form A or Form F at about 50°C for at least 20 hours.[3]

-

Form I: Can be made by crystallization from a 1-butanol solution.[3]

-

Form R: Prepared by dissolving gatifloxacin in acetonitrile, with heating if necessary, followed by cooling the solution to between 0°C and 10°C to induce crystallization.[4]

-

Form X (Methanol Solvate): Gatifloxacin is dissolved in 15-50 volumes of methanol. After removing any insoluble material, an organic base is added, and the solution is maintained at a temperature between 30°C and 70°C. The solution is then gradually cooled to -10°C to 20°C to crystallize the product, which is then isolated and dried.[6]

-

Form Y (Methanol Solvate): Prepared by dissolving gatifloxacin in methanol with heating, followed by concentration of the solution and subsequent cooling to induce crystallization.[6]

-

Form Z (Methanol Solvate): Obtained by dissolving gatifloxacin in methanol with heating, removing any insolubles, followed by gradual cooling to about 0°C to crystallize the product.[6]

Characterization Methods

-

X-ray Powder Diffraction (XRPD): XRPD patterns are typically recorded using a powder diffractometer with a Cu Kα radiation source. The samples are scanned over a 2θ range, commonly from 3° to 45°.[1]

-

Differential Scanning Calorimetry (DSC): DSC thermograms are obtained using a differential scanning calorimeter. Samples are typically heated in a crimped aluminum pan under a nitrogen purge at a specified heating rate, for example, 5°C/minute.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the solvent or water content of the crystalline forms. The analysis involves heating the sample at a constant rate and monitoring the weight loss as a function of temperature.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are often recorded using the KBr transmission method to identify characteristic absorption bands of the different polymorphic forms.[1] For instance, anhydrous Form II of gatifloxacin shows significant peaks at approximately 1620.9 and 1728.3 cm⁻¹.[1]

Interconversion and Influencing Factors

The polymorphic form of gatifloxacin can be influenced by various factors during its preparation and storage, including the choice of solvent, temperature, and relative humidity. The following diagram illustrates the logical relationships and potential transformations between some of the reported crystalline forms.

Caption: Interconversion pathways of selected gatifloxacin polymorphs.

Conclusion

The solid-state landscape of gatifloxacin and its hydrochloride salt is complex, with a multitude of identified crystalline forms. This technical guide has provided a consolidated resource detailing the crystallographic and thermal properties of these forms, along with the experimental protocols for their preparation and characterization. The presented data highlights the critical influence of manufacturing and storage conditions on the resulting polymorphic form. A thorough understanding and control of gatifloxacin's polymorphism are essential for the development of safe, effective, and stable pharmaceutical products. This guide serves as a foundational reference for scientists and researchers to navigate the challenges and opportunities presented by the rich solid-state chemistry of this important antibiotic. Further research focusing on the complete crystal structure elucidation and a comprehensive understanding of the thermodynamic and kinetic relationships between all known polymorphs will be invaluable for the pharmaceutical development of gatifloxacin.

References

- 1. data.epo.org [data.epo.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US7423153B2 - Crystalline forms of gatifloxacin - Google Patents [patents.google.com]

- 4. US7301024B2 - Crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]

- 5. WO2004012739A1 - Novel crystalline forms of gatifloxacin - Google Patents [patents.google.com]

- 6. US7781585B2 - Crystalline forms of Gatifloxacin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Impurities, and Byproducts of Gatifloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for gatifloxacin hydrochloride, with a detailed focus on the formation, identification, and characterization of process-related impurities and byproducts. The information is intended to support research, development, and quality control activities in the pharmaceutical industry.

Introduction to Gatifloxacin

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] While oral and intravenous formulations have been largely discontinued in many countries due to concerns about dysglycemia, gatifloxacin remains in use as an ophthalmic solution for the treatment of bacterial conjunctivitis.[4][5] The control of impurities in the final drug substance is a critical aspect of ensuring its safety and efficacy, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Synthesis of this compound

The most prevalent synthetic route to gatifloxacin involves the condensation of a substituted quinolone carboxylic acid with 2-methylpiperazine. Several variations of this core synthesis have been developed to improve yield and purity.

Primary Synthetic Pathway

A common and scalable synthesis of gatifloxacin starts from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. The key step is the nucleophilic substitution of the fluorine atom at the C-7 position by 2-methylpiperazine.[6][7] This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[6] To enhance the reactivity of the C-7 position, which is somewhat deactivated by the C-8 methoxy group, a boron chelate intermediate is often formed.[2][8] The synthesis can be summarized in the following steps:

-

Chelation: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is reacted with a boron trifluoride etherate to form a borondifluoride chelate.[2][9]

-

Condensation: The boron chelate is then reacted with 2-methylpiperazine to yield the gatifloxacin borondifluoride chelate.[2]

-

Hydrolysis: The chelate is hydrolyzed, often using a base like triethylamine, to produce gatifloxacin.[2]

-

Salt Formation: Finally, gatifloxacin free base is treated with hydrochloric acid in a suitable solvent like ethanol to precipitate this compound.

dot

Caption: Primary synthetic pathway for this compound.

Alternative Synthetic Approaches

Other synthetic strategies have been explored, including a "one-pot" process where the intermediate boron chelate is not isolated, aiming to improve efficiency and yield. Another approach involves introducing the methoxy group at the C-8 position in the final step of the synthesis.[8]

Impurities and Byproducts in this compound Synthesis

A number of impurities and byproducts can arise during the synthesis and storage of this compound. These can be broadly categorized as process-related impurities, degradation products, and byproducts from side reactions.

Process-Related Impurities

These impurities are formed from the starting materials, intermediates, or reagents used in the synthesis.

-

Unreacted Starting Materials and Intermediates: Residual amounts of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and 2-methylpiperazine may be present.

-

Desmethyl Gatifloxacin (DesMe-GTF): This impurity, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid, lacks the methyl group on the piperazine ring.[7]

-

Hydroxy Gatifloxacin (OH-GTF): Demethylation of the methoxy group at the C-8 position can lead to the formation of 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[10]

-

Dimer Impurities: Several dimeric impurities have been identified, arising from various condensation reactions. For example, Gatifloxacin Dimer-1 is formed through the substitution reaction of the piperazine moiety of gatifloxacin with the C-7 fluoro group of another quinolone carboxylic acid molecule.[2] Gatifloxacin Dimer-2 arises from the condensation of the piperazine moiety of gatifloxacin with the carboxylic acid of the 8-methoxyquinolinecarboxylic acid intermediate.[2] The formation of these dimers is often associated with the hydrolysis step of the gatifloxacin borondifluoride chelate.[2]

dot

Caption: Formation of a gatifloxacin dimer impurity.

-

Despropylene Gatifloxacin: This is a known metabolite of gatifloxacin and can also be a process-related impurity if ethylenediamine is present as a contaminant in the 2-methylpiperazine raw material.[2]

A list of some known process-related impurities is provided in the table below.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula |

| Gatifloxacin Impurity A (Desmethyl Gatifloxacin) | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride | - | C18H21ClFN3O4 |

| Gatifloxacin Related Compound C | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | 112811-72-0 | C14H11F2NO4 |

| Gatifloxacin Dimer-1 | - | - | - |

| Gatifloxacin Dimer-2 | 1-Cyclopropyl-7-{4-[(1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]-3-methylpiperazin-1-yl}-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | - | - |

| Despropylene Gatifloxacin | 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | - | - |

Degradation Products

Gatifloxacin can degrade under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

| Stress Condition | Degradation Products | Percentage of Degradation |

| Acid (1 N HCl, reflux, 3h) | DP1 (Rt 4.40 min), DP2 (Rt 5.81 min) | 42.68% |

| Base (1 N NaOH, reflux, 3h) | DP1 (Rt 4.38 min), DP2 (Rt 5.80 min) | 37.15% |

| Oxidation (30% H2O2, reflux, 3h) | DP1 (Rt 4.41 min) | 15.29% |

| Thermal (100°C, 8h) | DP1 (Rt 4.39 min) | 10.84% |

| Photolytic (UV light 254 nm, 8h) | DP1 (Rt 4.40 min), DP2 (Rt 5.82 min) | 19.45% |

Data summarized from forced degradation studies.[2]

Experimental Protocols

Synthesis of Gatifloxacin

The following is a representative experimental protocol for the synthesis of gatifloxacin, based on publicly available patent literature.[6]

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

-

2-methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Acetonitrile

Procedure:

-

Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (40 g) and 2-methylpiperazine (28.4 g) in DMSO (800 mL) under a nitrogen atmosphere.

-

Heat the mixture to 55°C and maintain for 24 hours.

-

Cool the reaction mixture to 5°C and hold at this temperature overnight.

-

Filter the resulting precipitate and wash with acetonitrile.

-

Dry the solid under vacuum to obtain gatifloxacin.

Forced Degradation Studies

The following protocol is a general guideline for performing forced degradation studies on gatifloxacin.[2]

Stock Solution Preparation: Prepare a stock solution of gatifloxacin in a suitable solvent (e.g., mobile phase for HPLC analysis) at a concentration of 1 mg/mL.

Acid Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 N HCl.

-

Reflux the mixture for 3 hours.

-

Cool the solution and neutralize with 1 N NaOH.

-

Dilute to a final concentration of 12 µg/mL with the mobile phase.

Base Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

-

Reflux the mixture for 3 hours.

-

Cool the solution and neutralize with 1 N HCl.

-

Dilute to a final concentration of 12 µg/mL with the mobile phase.

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Reflux the mixture for 3 hours.

-

Cool the solution and dilute to a final concentration of 12 µg/mL with the mobile phase.

Thermal Degradation:

-

Keep the solid drug substance at 100°C for 8 hours.

-

Prepare a solution of the heat-treated drug at a concentration of 12 µg/mL in the mobile phase.

Photolytic Degradation:

-

Expose a solution of gatifloxacin (500 µg/mL) to UV radiation at 254 nm for 8 hours.

-

Dilute the exposed solution to a final concentration of 12 µg/mL with the mobile phase.

Analytical Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of gatifloxacin and its impurities.[1][4][11]

Chromatographic Conditions (Example): [1]

-

Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient program to separate all impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection: UV at 220 nm

dot

Caption: General experimental workflow for gatifloxacin impurity analysis.

Conclusion

The synthesis of this compound can lead to the formation of various impurities and byproducts that must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product. This guide has outlined the primary synthetic pathways, detailed the structures and formation mechanisms of key impurities, and provided exemplary experimental protocols for synthesis, forced degradation studies, and analytical characterization. A thorough understanding of these aspects is crucial for researchers and professionals involved in the development and manufacturing of gatifloxacin. Continuous monitoring and characterization of impurities using validated analytical methods are essential for maintaining high-quality standards in pharmaceutical production.

References

- 1. idk.org.rs [idk.org.rs]

- 2. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. pharmatutor.org [pharmatutor.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Antibacterial Study of New Gatifloxacin-Antioxidants as Mutual Prodrugs - ProQuest [proquest.com]

- 10. WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents [patents.google.com]

- 11. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Gatifloxacin Hydrochloride: An In-depth Technical Guide to its Antibacterial Spectrum Against Ocular Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of gatifloxacin hydrochloride against a broad range of clinically relevant ocular pathogens. Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making it a critical agent in the management of ophthalmic infections. This document collates quantitative susceptibility data, details the experimental methodologies for its determination, and visualizes the underlying mechanism of action and experimental workflows.

Core Efficacy: In Vitro Susceptibility Data

The antibacterial efficacy of gatifloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for gatifloxacin against common ocular pathogens, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. This data has been compiled from multiple in vitro studies.

Gram-Positive Ocular Pathogens

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 71 | - | 0.25[1] |

| Staphylococcus epidermidis | 94 | - | 2[1] |

| Streptococcus pneumoniae | 78 | - | 0.5[1] |

| Streptococcus viridans group | 24 | 0.25 | 0.38 - 1.0[1] |

| Enterococcus faecalis | 16 | - | 0.25 - 1.0[1] |

| Bacillus species | 14 | 0.09 | 0.032 - 0.120[1] |

Gram-Negative Ocular Pathogens

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | 93 | - | 0.03[1] |

| Pseudomonas aeruginosa | 39 | - | 1.95 - 32[1] |

| Serratia marcescens | 29 | - | 0.25 - 1.0[1] |

| Moraxella catarrhalis | 18 | - | 0.023 - 0.06[1] |

| Klebsiella pneumoniae | - | - | - |

| Enterobacter aerogenes | - | - | - |

Note: MIC values can vary between studies due to differences in testing methodologies and geographic locations of bacterial isolates.

Mechanism of Action

Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the preferential target. By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.[3]

Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols: Determining In Vitro Susceptibility

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure critical for assessing the susceptibility of bacterial isolates to antimicrobial agents. The most common method employed is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Guidelines)

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the bacterium being tested. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Experimental Workflow:

Caption: Workflow for determining MIC using the broth microdilution method.

Detailed Steps:

-

Preparation of Gatifloxacin Dilutions: A stock solution of gatifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture on an agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the gatifloxacin dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

MIC Determination: After incubation, the plate is examined for bacterial growth. The MIC is recorded as the lowest concentration of gatifloxacin at which there is no visible growth (i.e., the first clear well).

Conclusion

This compound exhibits a broad spectrum of potent in vitro activity against a wide array of Gram-positive and Gram-negative ocular pathogens. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its efficacy. Standardized susceptibility testing methodologies, such as the CLSI broth microdilution method, are essential for the accurate determination of its in vitro potency and for guiding clinical decision-making in the management of ocular infections. Continued surveillance of the susceptibility of ocular isolates to gatifloxacin is crucial for monitoring resistance trends and ensuring its continued therapeutic value.

References

Gatifloxacin Hydrochloride: A Deep Dive into the Inhibition of DNA Gyrase and Topoisomerase IV

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of gatifloxacin hydrochloride, focusing on its inhibitory effects on DNA gyrase and topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction: The Dual-Targeting Mechanism of Gatifloxacin

Gatifloxacin's bactericidal effect stems from its ability to inhibit both DNA gyrase and topoisomerase IV.[1][5] These enzymes are responsible for managing the topological state of DNA within the bacterial cell.[6] DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of DNA replication.[1] Topoisomerase IV, on the other hand, is primarily involved in the decatenation of interlinked daughter chromosomes following replication, ensuring proper segregation into daughter cells.[1][7]

By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to the formation of double-strand DNA breaks that are ultimately lethal to the bacterium.[8][9] The dual-targeting nature of gatifloxacin is a significant advantage, as it can reduce the likelihood of the development of bacterial resistance.[10] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), are a primary mechanism of fluoroquinolone resistance.[8][11][12]

Quantitative Inhibition Data

The inhibitory potency of gatifloxacin against DNA gyrase and topoisomerase IV has been quantified across various bacterial species. The 50% inhibitory concentration (IC50) is a key metric used to assess this activity. The following tables summarize the IC50 values of gatifloxacin against these enzymes from different bacteria.

| Bacterium Species | Enzyme | Gatifloxacin IC50 (µg/mL) | Reference |

| Staphylococcus aureus | DNA Gyrase | 3.01 | [13] |

| Staphylococcus aureus | Topoisomerase IV | 6.09 | [13] |

| Staphylococcus aureus | Topoisomerase IV | 13.8 | [14][15] |

| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 | [10] |

| Streptococcus pneumoniae | Topoisomerase IV | 4.05 - 7.27 | [10] |

| Enterococcus faecalis | DNA Gyrase | 5.60 | [16] |

| Enterococcus faecalis | Topoisomerase IV | 4.24 | [16] |

| Escherichia coli | DNA Gyrase | 0.109 | [14][15] |

| Mycobacterium tuberculosis | DNA Gyrase | 3.0 | [17] |

Molecular Mechanism of Action

Gatifloxacin interacts with the DNA-enzyme complex, specifically targeting the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][8] This interaction prevents the re-ligation of the DNA strands after they have been cleaved by the enzymes, resulting in a stable, cleaved complex.[1][6] The accumulation of these complexes blocks the progression of the replication fork and triggers a cascade of events leading to cell death.[8]

The C-8 methoxy group of gatifloxacin plays a crucial role in its enhanced activity, particularly against DNA gyrase and in overcoming resistance mutations.[13][18] This structural feature contributes to a more potent inhibition of the target enzymes.[13]

Caption: Mechanism of Gatifloxacin Action.

Experimental Protocols

The inhibitory activity of gatifloxacin against DNA gyrase and topoisomerase IV is typically assessed using in vitro enzyme assays. The two primary assays are the DNA supercoiling assay for DNA gyrase and the decatenation assay for topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322.[19] The inhibition of this activity by gatifloxacin is then quantified.

Detailed Methodology:

-

Reaction Mixture Preparation: A master mix is prepared on ice containing the assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, and 0.05 mg/mL albumin), relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water.[19]

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to individual reaction tubes. Control tubes receive the solvent alone.[20]

-

Enzyme Addition: The reaction is initiated by adding a purified DNA gyrase enzyme (e.g., from E. coli or M. tuberculosis).[19]

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time, typically 30 minutes to 1 hour.[19]

-

Reaction Termination: The reaction is stopped by adding a stop solution, often containing a chelating agent like EDTA and a detergent like SDS, followed by treatment with a proteinase to remove the enzyme. A common method to stop the reaction and prepare for loading is to add a mixture of chloroform/isoamyl alcohol and a gel loading buffer.[19]

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.[19] Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[21]

References

- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 2. Gatifloxacin - Wikipedia [en.wikipedia.org]

- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gatifloxacin derivatives: synthesis, antimycobacterial activities, and inhibition of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gatifloxacin activity against quinolone-resistant gyrase: allele-specific enhancement of bacteriostatic and bactericidal activities by the C-8-methoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. researchgate.net [researchgate.net]

- 21. inspiralis.com [inspiralis.com]

Gatifloxacin Hydrochloride: A Technical Overview of its Discovery, Development, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone antibiotic, has a complex history marked by broad-spectrum efficacy and significant safety considerations that have shaped its clinical applications. This technical guide provides an in-depth overview of the discovery, historical development, mechanism of action, synthesis, and key experimental data related to gatifloxacin hydrochloride. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key studies. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of its biochemical interactions and developmental timeline.

Discovery and Historical Development

Gatifloxacin (formerly AM-1155) was discovered by Kyorin Pharmaceutical Co., Ltd. in Japan.[1][2] Patented in 1986, it was developed to provide a broad-spectrum antibacterial agent with improved activity against both Gram-positive and Gram-negative bacteria.[3][4] Kyorin engaged in research to develop a new quinolone with superior efficacy and safety to overcome challenges like the emergence of drug-resistant microorganisms.[4]

In 1996, Kyorin licensed gatifloxacin to Bristol-Myers Squibb (BMS) for development and marketing in several regions, including the United States.[2][5] BMS introduced gatifloxacin in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[3][6]

Subsequent development led to ophthalmic formulations. Allergan licensed gatifloxacin from Kyorin and developed Zymar®, a 0.3% ophthalmic solution, which was approved by the FDA in 2003 for the treatment of bacterial conjunctivitis.[1][7][8] A more concentrated 0.5% solution, Zymaxid®, was later approved in 2010.[7][9][10]

However, systemic use of gatifloxacin was linked to adverse side effects, most notably dysglycemia (both hyperglycemia and hypoglycemia), which in some cases led to severe outcomes.[1] This led to the withdrawal of oral gatifloxacin from the market in the United States and Canada.[1][3] Ophthalmic use, however, has been considered safe due to very low systemic exposure.[3]

Mechanism of Action

Gatifloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][6][11] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6][12] The inhibition of these enzymes leads to the disruption of bacterial DNA processes and ultimately results in bacterial cell death.[12] Gatifloxacin possesses a high affinity for bacterial DNA gyrase, reportedly 100 times greater than for its mammalian counterpart.[6] The 8-methoxy group on the quinolone ring is thought to decrease the rate of resistance development in Gram-positive bacteria.[13]

Synthesis of Gatifloxacin

The synthesis of gatifloxacin has been approached through various routes, with a common strategy involving the construction of the quinolone core followed by the addition of the 3-methylpiperazine side chain. A representative synthesis is outlined below.

Representative Experimental Protocol for Synthesis

A common synthetic route for gatifloxacin starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[14][15] The process generally involves the following key steps:

-

Acyl Chlorination: The starting benzoic acid derivative is treated with thionyl chloride to yield the corresponding acid chloride.[14]

-

Condensation with Diethyl Malonate: The acid chloride is reacted with diethyl malonate in the presence of a base like magnesium ethoxide.[14]

-

Hydrolysis and Decarboxylation: The resulting diester is subjected to hydrolysis and decarboxylation, often using an acid catalyst such as p-toluenesulfonic acid.[14]

-

Condensation with Triethyl Orthoformate: The product is then condensed with triethyl orthoformate.[14]

-

Cyclopropylamine Displacement and Cyclization: Reaction with cyclopropylamine followed by cyclization forms the core quinolone structure.[15]

-

Boron Chelate Formation: The quinolone carboxylic acid ester is treated with a boron trifluoride complex to form a borondifluoride chelate, which facilitates the subsequent nucleophilic substitution.[16]

-

Condensation with 2-Methylpiperazine: The chelate is then condensed with 2-methylpiperazine.[16][17]

-

Hydrolysis: The final step involves the hydrolysis of the chelate to yield gatifloxacin.[16]

Physicochemical and Pharmacokinetic Properties

Gatifloxacin is a synthetic broad-spectrum 8-methoxyfluoroquinolone.[6] Its chemical formula is C₁₉H₂₂FN₃O₄, with a molecular mass of 375.394 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂FN₃O₄ | [1] |

| Molecular Mass | 375.394 g/mol | [1] |

| Melting Point | 182-185 °C | [11] |

| Protein Binding | ~20% | [1][18] |

| Bioavailability (Oral) | 96% | [18][19] |

| Elimination Half-life | 7.8 - 14 hours | [1][20] |

| Excretion | Primarily unchanged in urine (>80%) | [18] |

Pharmacokinetic Parameters in Different Patient Populations

| Patient Group | Dosing | Cmax (mg/L) | AUC₀₋₂₄ (mgh/L) | t₁/₂ (h) | Reference |

| Healthy Volunteers (Serum) | 400 mg oral | 3.79 ± 0.69 | 33.6 ± 4.7 | 9.4 ± 1.6 | [21] |

| Healthy Volunteers (SBF) | 400 mg oral | 2.51 ± 0.62 | 35.5 ± 6.6 | 7.8 ± 1.8 | [21] |

| ICU Patients (CrCL ≥40 mL/min) | 400 mg IV | 4.77 ± 0.76 | 44.4 ± 9.2 | 10.8 ± 1.5 | [20] |

| ICU Patients (CrCL <40 mL/min) | 200 mg IV | 2.85 ± 0.76 | 36.6 ± 3.4 | 18.2 ± 3.3 | [20] |

SBF: Skin Blister Fluid; CrCL: Creatinine Clearance

Clinical Efficacy and Safety

Ophthalmic Use

Gatifloxacin has demonstrated efficacy in the treatment of bacterial conjunctivitis.

Phase III Clinical Trial Data for Zymar® (0.3% Gatifloxacin)

| Outcome | Gatifloxacin-Treated Group | Placebo-Treated Group | Reference |

| Clinical Cure Rate | 77% (40/52) | 58% (28/48) | [7] |

| Pathogen Eradication Rate | 92% (48/52) | 72% (34/48) | [7] |

Experimental Protocol for Phase III Trial of Zymar®

-

Study Design: Randomized, placebo-controlled trial.

-

Patient Population: Patients with conjunctivitis and positive conjunctival cultures.

-

Intervention: Patients were dosed with either gatifloxacin 0.3% ophthalmic solution or its vehicle for five days.

-

Primary Endpoints: Clinical cure and microbiological eradication of causative pathogens, assessed on days 5-7.[7]

Safety Profile

The systemic use of gatifloxacin has been associated with a risk of dysglycemia.[1] The mechanism is thought to involve the vacuolation of pancreatic beta cells, leading to reduced insulin levels.[1] Oral administration has also been linked to cardiac side effects such as torsades de pointes in patients with a history of heart disease.[1] In contrast, ophthalmic gatifloxacin is generally well-tolerated with very low systemic absorption, minimizing the risk of systemic toxicities.[3]

Conclusion

This compound represents a significant molecule in the history of fluoroquinolone development. While its broad-spectrum antibacterial activity was initially promising for systemic applications, severe adverse effects curtailed its use in this capacity. However, its efficacy and favorable safety profile in topical ophthalmic formulations have established it as a valuable therapeutic option for bacterial conjunctivitis. The journey of gatifloxacin underscores the critical importance of post-marketing surveillance and the potential for repurposing pharmaceutical agents for different indications and routes of administration. This guide has provided a comprehensive technical overview of its discovery, mechanism, synthesis, and clinical development for professionals in the field of drug research and development.

References

- 1. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 3. Gatifloxacin - Wikipedia [en.wikipedia.org]

- 4. Launch of GATIFLO Tablet100mg a broad-spectrum oral antibacterial agentï½News Release 2002 | News Releaseï½KYORIN Pharmaceutical Co., Ltd. [kyorin-pharm.co.jp]

- 5. History of Kyorin Group - About Kyorin - KYORIN Pharmaceutical Co., Ltd. [kyorin-pharm.co.jp]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Gatifloxacin Kyorin Pharmaceutical Co - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of gatifloxacin | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Evaluation of gatifloxacin pharmacokinetics and pharmacodynamics in severely ill adults in a medical Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Gatifloxacin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of gatifloxacin hydrochloride in bulk drug and pharmaceutical formulations. This method is designed to be stability-indicating, ensuring that the analysis is specific for gatifloxacin in the presence of its degradation products.

Principle: The method utilizes isocratic RP-HPLC with UV detection to separate gatifloxacin from potential impurities and degradation products. The chromatographic separation is achieved on a C18 column using a mobile phase composed of a phosphate buffer and acetonitrile. The concentration of gatifloxacin is determined by comparing the peak area of the sample to that of a reference standard.

Materials and Reagents:

-

This compound Reference Standard: USP or equivalent grade.

-

Acetonitrile: HPLC grade.

-

Disodium Hydrogen Phosphate (Na₂HPO₄): Analytical reagent grade.

-

Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.

-

Water: HPLC grade or Milli-Q equivalent.

-

Hydrochloric Acid (HCl): Analytical reagent grade.

-

Sodium Hydroxide (NaOH): Analytical reagent grade.

-

Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.

-

Pharmaceutical Dosage Forms: Gatifloxacin tablets or eye drops.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (0.02 M Disodium Hydrogen Phosphate Buffer:Acetonitrile, 75:25, v/v, pH 3.3)

-

Weigh 2.84 g of disodium hydrogen phosphate and dissolve it in 750 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.3 ± 0.05 with orthophosphoric acid.

-

Add 250 mL of acetonitrile to the buffer solution.

-

Mix thoroughly and sonicate for 15-20 minutes to degas the mobile phase.

-

Filter the mobile phase through a 0.45 µm membrane filter before use.

1.2. Diluent Preparation (Water:Acetonitrile, 50:50, v/v)

-

Mix 500 mL of HPLC grade water with 500 mL of acetonitrile.

-

Sonicate for 10 minutes to degas.

1.3. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 50 mL of diluent and sonicate to dissolve.

-

Make up the volume to 100 mL with the diluent and mix well.

1.4. Working Standard Solution Preparation (10 µg/mL)

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the mobile phase and mix well.

1.5. Sample Solution Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of gatifloxacin and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

-

Make up the volume to 100 mL with the diluent and mix thoroughly.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Chromatographic Conditions

The following chromatographic conditions should be set on the HPLC system:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer:Acetonitrile (75:25, v/v), pH 3.3 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 ± 2 °C) |

| Detection Wavelength | 293 nm |

| Run Time | 10 minutes |

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines.

3.1. System Suitability

-

Inject the working standard solution six times.

-

The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

3.2. Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the gatifloxacin standard.

-

Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Keep at 80°C for 2 hours. Neutralize the solution with 1 N NaOH and dilute to 10 mL with mobile phase.

-

Base Degradation: To 1 mL of the standard stock solution, add 1 mL of 1 N NaOH. Keep at 80°C for 2 hours. Neutralize the solution with 1 N HCl and dilute to 10 mL with mobile phase.

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

-

Thermal Degradation: Expose the solid drug to heat at 105°C for 24 hours. Prepare a solution of 10 µg/mL in mobile phase.

-

Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Prepare a solution of 10 µg/mL in mobile phase.

Inject the blank, a standard solution, and each of the stressed samples. The method is considered specific if the gatifloxacin peak is well-resolved from any degradation product peaks.

3.3. Linearity

-

Prepare a series of at least five concentrations of this compound working standards over the range of 4 - 40 µg/mL.[1][2]

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

The method is linear if the correlation coefficient (r²) is ≥ 0.999.[1][2]

3.4. Accuracy (% Recovery)

-

Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of gatifloxacin reference standard into a placebo mixture.

-

Analyze each concentration level in triplicate.

-

Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

3.5. Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day. The %RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the working standard solution on three different days. The %RSD should be ≤ 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

-

LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

-

LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

3.7. Robustness

Evaluate the method's robustness by introducing small, deliberate variations in the chromatographic conditions:

-

Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min).

-

Mobile Phase Composition: ± 2% variation in the organic modifier (e.g., 73:27 and 77:23 buffer:acetonitrile).

-

pH of the Buffer: ± 0.2 units (pH 3.1 and 3.5).

The system suitability parameters should remain within the acceptable limits for each variation.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| %RSD of Peak Area | ≤ 2.0% | |

| Theoretical Plates | ≥ 2000 | |

| Tailing Factor | ≤ 2.0 |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 4 | |

| 10 | |

| 20 | |

| 30 | |

| 40 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation |

Table 3: Accuracy (% Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

| 80 | ||||

| 100 | ||||

| 120 |

Table 4: Precision Data

| Precision Type | %RSD (n=6) | Acceptance Criteria |

| Repeatability | ≤ 2.0% | |

| Intermediate Precision | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | |

| LOQ |

Table 6: Robustness Study

| Parameter Varied | Variation | %RSD of Peak Area | Tailing Factor |

| Flow Rate (mL/min) | 0.9 | ||

| 1.1 | |||

| Mobile Phase pH | 3.1 | ||

| 3.5 | |||

| Mobile Phase Composition | 73:27 | ||

| (% Buffer:%ACN) | 77:23 |

Mandatory Visualization

Caption: HPLC Method Development and Validation Workflow.

References

- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Susceptibility Testing of Gatifloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to gatifloxacin hydrochloride. The methods described adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic. While it has been used to treat a variety of bacterial infections, its use has been limited in some regions due to concerns about side effects. However, in vitro susceptibility testing remains a critical tool for surveillance, research, and the development of new therapeutic strategies.

Overview of In Vitro Susceptibility Testing Methods

The most common methods for in vitro susceptibility testing of gatifloxacin are:

-

Broth Dilution: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium. It can be performed in tubes (macrodilution) or microtiter plates (microdilution).

-

Agar Dilution: This method also determines the MIC, but involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.

-

Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a known amount of gatifloxacin is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

Quantitative Data Summary

The following tables summarize the interpretive criteria and quality control ranges for gatifloxacin susceptibility testing. It is important to note that some of this guidance is based on older National Committee for Clinical Laboratory Standards (NCCLS) documents, the predecessor to the CLSI, as gatifloxacin is an older antibiotic and may not be included in the most recent versions of all guidelines.

Table 1: Interpretive Criteria for Gatifloxacin

| Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |

| Disk Diffusion | 5 µg | ≥ 18 | Susceptible (S) | |

| 15-17 | Intermediate (I) | |||

| ≤ 14 | Resistant (R) | |||

| Broth/Agar Dilution | ≤ 2 | Susceptible (S) | ||

| 4 | Intermediate (I) | |||

| ≥ 8 | Resistant (R) | |||

| Source: Based on NCCLS guidelines.[1] |

Table 2: Quality Control (QC) Ranges for Gatifloxacin

| Quality Control Strain | ATCC Number | Method | Acceptable QC Range |

| Escherichia coli | 25922 | Disk Diffusion (5 µg) | 31-37 mm |

| Broth Microdilution | 0.008-0.03 µg/mL | ||

| Staphylococcus aureus | 25923 | Disk Diffusion (5 µg) | 27-33 mm |

| Staphylococcus aureus | 29213 | Broth Microdilution | 0.03-0.12 µg/mL |

| Pseudomonas aeruginosa | 27853 | Disk Diffusion (5 µg) | 21-27 mm |

| Broth Microdilution | 0.5-2 µg/mL | ||

| Enterococcus faecalis | 29212 | Broth Microdilution | 0.12-1 µg/mL |

| Streptococcus pneumoniae | 49619 | Disk Diffusion (5 µg) | 24-31 mm |

| Broth Microdilution | 0.12-0.5 µg/mL | ||

| Source: Based on NCCLS guidelines.[1] |

Experimental Protocols

Preparation of Gatifloxacin Stock Solution

A stock solution of gatifloxacin is the starting point for preparing the various concentrations needed for broth and agar dilution methods.

Materials:

-

This compound reference standard powder

-

Sterile distilled water or a suitable buffer (e.g., acetate buffer, pH 5.0)[2]

-

Sterile vials or tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Determine the required weight of gatifloxacin powder: Account for the potency of the gatifloxacin reference standard. The amount to be weighed can be calculated using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

-

Dissolve the powder: Aseptically weigh the calculated amount of gatifloxacin powder and dissolve it in the appropriate volume of sterile distilled water or buffer to achieve a high-concentration stock solution (e.g., 1000 µg/mL or higher).[3] Ensure complete dissolution, using a vortex mixer if necessary.

-

Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm membrane filter.

-

Storage: Aliquot the sterile stock solution into sterile, tightly sealed vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Dilution Method (Microdilution)

This protocol describes the broth microdilution method for determining the MIC of gatifloxacin.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Gatifloxacin stock solution

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile diluent (e.g., saline or broth)

-

Micropipettes and sterile tips

-

Plate incubator (35 ± 2°C)

Protocol:

-

Prepare Gatifloxacin Dilutions:

-

Dispense 50 µL of sterile CAMHB into each well of the 96-well plate, except for the first column.

-

Add 100 µL of the appropriate gatifloxacin working solution to the first well of each row to achieve the highest desired final concentration after inoculation.

-